molecular formula C16H15N3O3S B300757 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide

Cat. No.: B300757
M. Wt: 329.4 g/mol
InChI Key: JYGFTKQIAVUEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a carbamothioyl group, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide typically involves the reaction of 2-carbamoylphenyl isothiocyanate with 3-methoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to the inhibition of cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-2,4-dichlorobenzamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dichlorobenzamide

Uniqueness

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the benzamide ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C16H15N3O3S/c1-22-11-6-4-5-10(9-11)15(21)19-16(23)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23)

InChI Key

JYGFTKQIAVUEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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